

Application Note: 5-Fluoro-8-nitroquinoline as a Chemical Probe

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Compound of Interest

Compound Name: 5-Fluoro-8-nitroquinoline

CAS No.: 152167-85-6

Cat. No.: B132337

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Introduction & Mechanistic Basis

5-Fluoro-8-nitroquinoline (5-F-8-NQ) is a pharmacologically active scaffold that functions as a dual-mechanism probe. Its utility stems from two distinct chemical reactivities that can be tuned by the biological microenvironment:

- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-withdrawing nitro group at the C-8 position (para-like to C-5) and the quinoline nitrogen activate the C-5 position. This makes the fluorine atom a facile leaving group, allowing the probe to covalently modify nucleophilic cysteine thiols (and potentially amines) in proteins. This reactivity is exploited for Target Identification and Covalent Inhibition.
- **Bioreductive Activation:** The 8-nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases), particularly under hypoxic conditions. This process generates reactive nitro-radical anions and hydroxylamines, leading to Reactive Oxygen Species (ROS) generation and DNA intercalation.

Core Applications

- Covalent Proteomics: Mapping hyper-reactive cysteines in enzymes (e.g., DDAH, phosphatases).
- Hypoxia Research: Studying bioreductive activation pathways in solid tumors or anaerobic bacteria.
- Antimicrobial Profiling: Investigating mechanisms of action against Gram-negative bacteria and biofilms.

Experimental Protocols

Protocol A: Preparation and Handling

- Safety Warning: Nitroquinolines are potential mutagens and skin sensitizers. Handle in a fume hood with double nitrile gloves.
- Solubility: 5-F-8-NQ is hydrophobic.
 - Stock Solution: Dissolve to 10–50 mM in anhydrous DMSO. Store at -20°C, protected from light (amber vials). Avoid freeze-thaw cycles.
 - Working Solution: Dilute into aqueous buffer (PBS, pH 7.4) immediately prior to use. Maximum DMSO concentration in cell assays should be <0.5%.

Protocol B: Cysteine Reactivity & Covalent Binding Assay

This assay determines if 5-F-8-NQ acts as a covalent inhibitor by modifying protein thiols.

Materials:

- Target Protein (e.g., BSA as control, or purified enzyme like DDAH).
- 5-F-8-NQ (10 mM stock).
- Ellman's Reagent (DTNB) or Mass Spectrometer.
- Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl.

Step-by-Step Workflow:

- Incubation: Incubate the target protein (5 μ M) with 5-F-8-NQ (50 μ M, 10x excess) in Reaction Buffer for 1 hour at 37°C.
 - Control: Incubate protein with DMSO only.
- Quenching: Add DTT (5 mM) to quench unreacted probe (if analyzing by gel) or proceed to desalting.
- Readout 1 (Ellman's Test):
 - Add DTNB (0.5 mM) to both samples.
 - Measure Absorbance at 412 nm.
 - Result: A decrease in A412 in the treated sample compared to control indicates loss of free thiols due to covalent modification by 5-F-8-NQ.
- Readout 2 (Intact Protein MS):
 - Desalt the protein using a Zeba spin column.
 - Analyze via LC-MS (ESI-TOF).
 - Result: Look for a mass shift of +174.1 Da (Molecular Weight of Probe [192.1] – HF [20.0] + H [1.0] correction). Note: The net addition is the quinoline-nitro moiety minus the fluorine.

Protocol C: Cellular ROS Generation Assay

To assess the bioreductive stress potential of the probe.

Materials:

- Cell Line (e.g., HCT116 or bacterial culture).
- DCFH-DA (ROS sensor).
- Flow Cytometer or Plate Reader.

Step-by-Step Workflow:

- Seeding: Plate cells at 10,000 cells/well in a 96-well black plate. Adhere overnight.
- Loading: Wash cells with PBS and incubate with 10 μM DCFH-DA in serum-free media for 30 min at 37°C.
- Treatment: Remove loading media. Add media containing 5-F-8-NQ (titration: 1 μM – 100 μM).
 - Positive Control: H₂O₂ (100 μM).
- Measurement: Immediately measure fluorescence (Ex/Em: 485/535 nm) kinetically every 5 min for 2 hours.
- Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A steep slope indicates rapid redox cycling of the nitro group.

Data Presentation & Analysis

Table 1: Expected Mass Shifts for Covalent Adducts

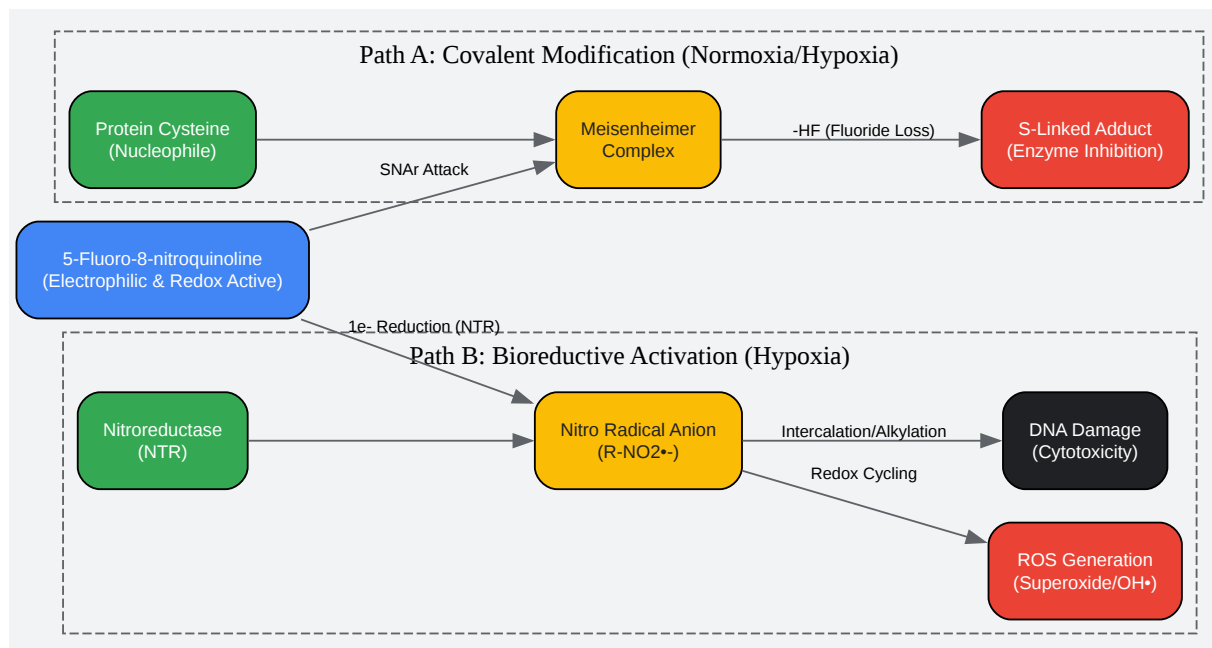
Reaction Type	Leaving Group	Mass Shift (Δ Mass)	Target Residue
SNAr Substitution	Fluoride (-F)	+172.03 Da	Cysteine (-SH)
Nitro Reduction	Oxygen (-O)	-16.00 Da (per O)	N/A (Metabolic)

| Amine Substitution | Fluoride (-F) | +172.03 Da | Lysine (-NH₂) |

Note: The mass shift calculation assumes the displacement of Fluorine (19 Da) and the addition of the 8-nitroquinoline scaffold (191 Da) minus the proton from cysteine.

Mechanistic Pathway Diagram

The following diagram illustrates the dual reactivity of **5-Fluoro-8-nitroquinoline** within a biological system.



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Caption: Dual mechanism of action showing SNAr-mediated protein alkylation (Path A) and hypoxia-driven redox cycling (Path B).

References

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